Product packaging for Dimethindene-d6 Maleate(Cat. No.:)

Dimethindene-d6 Maleate

Cat. No.: B1162932
M. Wt: 414.53
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethindene-d6 Maleate is a deuterium-labeled analog of Dimetindene Maleate, a potent and selective histamine H1 receptor antagonist . The parent compound, Dimetindene (also known as Dimethindene), is a well-characterized antihistamine and anticholinergic agent used therapeutically to relieve symptoms of allergic reactions such as urticaria, allergic rhinitis, and pruritus . Its primary mechanism of action involves competitively blocking the histamine H1 receptor, thereby inhibiting the biological effects of endogenous histamine release, such as vasodilation, increased vascular permeability, and sensory nerve stimulation . The deuterated form, Dimethindene-d6, features six deuterium atoms replacing hydrogen atoms, typically in the dimethylamino group, which increases its molecular weight and can alter its metabolic profile . This makes this compound an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative bioanalysis of the parent drug in pharmacokinetic and metabolic stability studies . It is also a critical tool for use as a pharmaceutical impurity reference standard and in other advanced analytical research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle the compound appropriately in a laboratory setting .

Properties

Molecular Formula

C₂₄H₂₂D₆N₂O₄

Molecular Weight

414.53

Synonyms

N,N-Di(methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-Butenedioate; _x000B_N,N-Di(methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (Z)-2-Butenedioate; 2-[1-[2-(dimethylaminoethyl)inden-3-yl]ethyl]-pyridine Maleate;  2-[1-[2-[2-(Di

Origin of Product

United States

Synthesis and Derivatization of Dimethindene D6 Maleate

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Dimethindene-d6 Maleate (B1232345) involves the precise introduction of six deuterium atoms into the Dimethindene structure. The common nomenclature, N,N-Di(methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine, confirms that deuteration occurs on the two methyl groups of the terminal dimethylamino moiety pharmaffiliates.com.

Strategies for Selective Deuteration of the Dimethindene Scaffold

Selective deuteration is achieved by introducing the deuterated methyl groups during the synthesis process. Rather than attempting a hydrogen-deuterium exchange on the final Dimethindene molecule, a more controlled approach involves using deuterated building blocks or reagents.

A primary strategy involves the N-alkylation of a suitable precursor amine with a trideuteromethylating agent. Reagents such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) can be used to introduce the N,N-di(methyl-d3) functionality. A more contemporary and sustainable approach employs reagents like trimethyloxosulphonium iodide-d9 (TDMSOI) in a mechanochemical, solvent-free process to achieve trideuteromethylation on various functional groups, including amines thieme-connect.com. This method is highly efficient for introducing the -CD₃ group onto precursor molecules.

Another viable pathway involves modifying the established synthesis route of Dimethindene. The industrial synthesis often utilizes 2-chloro-N,N-dimethylethan-1-amine for alkylation nih.gov. For the deuterated analogue, the synthesis would require the corresponding isotopically labeled reagent, 2-chloro-N,N-di(methyl-d3)ethan-1-amine. This ensures the selective and complete incorporation of the six deuterium atoms at the desired positions.

Green Chemistry Approaches in the Preparation of Deuterated Dimethindene Analogues

The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their isotopologues frontiersin.org. The use of greener solvents like 2-MeTHF and CPME in Dimethindene synthesis is a prime example of this trend nih.govnih.govsemanticscholar.org. These solvents reduce the environmental impact by lowering the E-factor (a measure of waste produced) and avoiding the use of hazardous reagents in excess nih.govresearchgate.net.

Further green approaches applicable to deuteration include the use of D₂O as a safe and inexpensive deuterium source, often paired with a catalyst system like Pd/C-Al to generate deuterium gas in situ researchgate.netmdpi.com. While this specific method is for H-D exchange reactions, the underlying principle of using safer reagents is central to green chemistry. The mechanochemical approach using TDMSOI for trideuteromethylation also aligns with green principles by operating under solvent-free conditions, which reduces waste and energy consumption thieme-connect.com. The adoption of such methodologies in the synthesis of Dimethindene-d6 Maleate can significantly improve the sustainability of its production.

Spectroscopic Characterization of Deuterated Dimethindene Maleate

Following synthesis, comprehensive spectroscopic analysis is essential to confirm the structural integrity, the position of the deuterium labels, and the isotopic purity of this compound.

Elucidation of Deuterium Labeling Positions via Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the position of deuterium labels. Since deuterium (²H) has a nuclear spin of 1, it is NMR-active but does not produce a signal in a standard ¹H NMR spectrum studymind.co.uk. Therefore, the successful incorporation of six deuterium atoms on the N-methyl groups is confirmed by the disappearance of the corresponding proton signal in the ¹H NMR spectrum.

In the ¹H NMR spectrum of non-deuterated Dimethindene, the N,N-dimethyl group typically appears as a singlet in the aliphatic region. In the spectrum of Dimethindene-d6, this peak would be absent or its intensity significantly diminished to the level of isotopic impurity.

Conversely, a ²H NMR (Deuterium NMR) spectrum can be acquired. In this spectrum, a signal corresponding to the chemical shift of the N-methyl groups would be present, directly confirming the location of the deuterium atoms sigmaaldrich.com.

Table 2: Expected ¹H NMR Spectral Data Comparison

Functional Group Expected Chemical Shift (ppm) for Dimethindene Expected Observation for Dimethindene-d6
Aromatic Protons ~7.0-8.5 No change
Indene (B144670) Protons ~3.0-4.5 No change
Ethyl Chain Protons ~2.5-3.0 No change

Mass Spectrometric Confirmation of Deuterium Atom Count and Isotopic Purity

Mass spectrometry (MS) is used to confirm the total number of deuterium atoms incorporated and to quantify the isotopic purity of the final compound. The molecular weight of Dimethindene-d6 will be six mass units higher than its non-deuterated counterpart due to the replacement of six protium (B1232500) atoms (¹H, mass ≈ 1.008 Da) with six deuterium atoms (²H, mass ≈ 2.014 Da).

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/MS), can precisely measure the mass of the molecular ion and distinguish between different isotopic species almacgroup.com. By analyzing the mass spectrum, the relative abundance of the parent compound (d0) and its deuterated isotopologues (d1 through d6) can be determined. The isotopic purity is calculated from the integrated peak areas of the extracted ion chromatograms for each species almacgroup.com.

Table 3: Theoretical Mass and Isotopic Purity Calculation via MS

Isotopologue Description Theoretical Mass-to-Charge Ratio (m/z) of Free Base [M+H]⁺ Relative Abundance (%)
d0 Non-deuterated Dimethindene 293.20 (Determined Experimentally)
d1 1 Deuterium atom 294.21 (Determined Experimentally)
d2 2 Deuterium atoms 295.21 (Determined Experimentally)
d3 3 Deuterium atoms 296.22 (Determined Experimentally)
d4 4 Deuterium atoms 297.22 (Determined Experimentally)
d5 5 Deuterium atoms 298.23 (Determined Experimentally)

Isotopic Purity (%) is typically reported as the percentage of the d6 species relative to the sum of all detected isotopologues (d0 to d6).

Vibrational Spectroscopic Analysis for Structural Confirmation of this compound

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful, non-destructive technique for confirming the successful isotopic labeling of this compound. The fundamental principle behind this application is the effect of atomic mass on bond vibrational frequency. rutgers.edu

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Deuterium has approximately twice the mass of hydrogen. Consequently, replacing hydrogen with deuterium in a C-H bond to form a C-D bond results in a significant and predictable decrease in the vibrational frequency. libretexts.org This isotopic shift is typically observed as a shift to a lower wavenumber by a factor of approximately 1.35-1.41. libretexts.org

For this compound, the deuterium labels are specifically on the N,N-dimethyl groups. Therefore, the most pronounced changes in the vibrational spectrum are expected for the stretching and bending modes of these methyl groups.

Expected Spectral Changes:

C-H Stretching Region: In an unlabeled Dimethindene spectrum, the symmetric and asymmetric stretching vibrations of the C-H bonds in the N-methyl groups typically appear in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq Upon deuteration, the intensity of these peaks would significantly decrease or disappear, and new peaks corresponding to C-D stretching vibrations would emerge at a much lower frequency, predicted to be in the 2000-2200 cm⁻¹ range.

C-H Bending Region: The C-H bending (scissoring and rocking) vibrations of the methyl groups, which appear in the 1350-1470 cm⁻¹ region for unlabeled compounds, would also shift to lower wavenumbers. quora.com These C-D bending modes are expected to appear in the 950-1100 cm⁻¹ region.

Unaffected Regions: The vibrational modes of the rest of the molecule, such as the aromatic C-H stretches (typically >3000 cm⁻¹) and the vibrations of the indene and pyridine (B92270) rings, should remain largely unaffected. uomustansiriyah.edu.iq This specificity allows for precise confirmation that the deuteration occurred at the intended location.

The observation of these predicted spectral shifts provides definitive evidence for the incorporation of the six deuterium atoms and confirms the identity and isotopic purity of this compound.

Table 2: Predicted Vibrational Frequency Shifts for Dimethindene-d6

Vibrational Mode Typical Frequency (C-H) (cm⁻¹) Predicted Frequency (C-D) (cm⁻¹)
Asymmetric C-H Stretch (N-CH₃) ~2960 ~2210
Symmetric C-H Stretch (N-CH₃) ~2870 ~2140
Asymmetric C-H Bend (N-CH₃) ~1460 ~1090
Symmetric C-H Bend (N-CH₃) ~1380 ~1030

Advanced Analytical Applications of Dimethindene D6 Maleate

Development and Validation of Bioanalytical Assays Utilizing Dimethindene-d6 Maleate (B1232345)

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, significantly enhancing the accuracy and precision of analytical methods. Dimethindene-d6 Maleate, a deuterated analog of Dimethindene Maleate, serves as an ideal internal standard for the quantification of dimethindene in complex biological samples. Its utility is particularly prominent in the development and validation of robust bioanalytical assays.

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Dimethindene and its Analogues

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantitative analysis of small molecules like dimethindene in biological matrices due to its high sensitivity and selectivity. nih.gov The development of these methods involves optimizing chromatographic separation and mass spectrometric detection.

Several high-performance liquid chromatography (HPLC) methods have been established for the analysis of dimetindene maleate. ijpsr.infoijpsr.info For instance, effective separation can be achieved using reversed-phase C18 or Cyano columns. nih.govresearchgate.net One method utilized a Venusil XBP Cyano column (4.6 × 250 mm, 5 µm particle size) with a gradient elution of a mobile phase containing a buffer solution (potassium dihydrogen phosphate and sodium 1-butane sulfonate) and acetonitrile. nih.gov Another approach employed a reversed-phase C18 column with a mobile phase of acetate buffer (pH 4.0) and acetonitrile (65:35) at a flow rate of 1.0 ml/min, with UV detection at 254 nm. ijpsr.info

For mass spectrometric detection, triple quadrupole mass spectrometers are commonly used because of their selectivity and sensitivity. nih.gov In the context of this compound, the instrument would be set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte (dimethindene) and the internal standard (this compound). The stable isotope label ensures that the internal standard has nearly identical chemical properties and chromatographic retention time to the analyte but is distinguishable by its mass-to-charge ratio (m/z). scispace.com This co-elution is critical for effectively compensating for variations during sample analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been used for the quantification of dimethindene in plasma. nih.gov One such method involved liquid-liquid extraction followed by separation on a capillary column and detection using chemical ionization mass fragmentography, achieving a quantification limit of 0.2 ng/ml in plasma. nih.gov The integration of a deuterated standard like this compound into these LC-MS/MS or GC-MS workflows is the most effective way to ensure accurate quantification. nih.gov

Table 1: Example of HPLC Method Parameters for Dimethindene Analysis
ParameterCondition 1 nih.govCondition 2 ijpsr.info
ColumnVenusil XBP Cyano (4.6 × 250 mm, 5 µm)Reversed phase C18
Mobile PhaseGradient elution with potassium dihydrogen phosphate buffer, sodium 1-butane sulfonate, and acetonitrileAcetate buffer (pH 4.0): Acetonitrile (65:35)
Flow RateNot Specified1.0 ml/min
DetectionDiode Array Detection (DAD) at 256 nmUV Detection at 254 nm
Retention Time9.06 minNot Specified

Application of this compound as an Internal Standard in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are inherently complex, containing numerous endogenous components that can interfere with the quantification of a target analyte. This interference, known as the "matrix effect," can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and unreliable results. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to correct for matrix effects and other variations during sample preparation and analysis. nih.govwuxiapptec.com An SIL-IS is considered the "gold standard" because it has physicochemical properties that are nearly identical to the analyte. scispace.com

Key advantages of using this compound as an internal standard include:

Correction for Matrix Effects : Since the analyte and the SIL-IS co-elute from the LC column and experience the same ionization conditions, any suppression or enhancement of the signal affects both compounds to a similar degree. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. nih.gov

Compensation for Extraction Variability : Losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are a common source of error. wuxiapptec.com By adding this compound to the sample at the beginning of the extraction process, any loss of the analyte will be mirrored by a proportional loss of the internal standard, thus normalizing the final result. nih.gov

Improved Precision and Accuracy : By accounting for variations throughout the analytical process, the SIL-IS significantly improves the precision and accuracy of the assay. scispace.com This is crucial for pharmacokinetic and other research studies where reliable data is essential.

High-Sensitivity Detection and Quantification Approaches for Research Samples

Achieving high sensitivity with low limits of quantification (LOQ) is critical for many research applications, such as pharmacokinetic studies where drug concentrations in plasma can be very low. nih.gov The use of this compound in conjunction with LC-MS/MS enables the development of highly sensitive assays.

For example, a GC-MS method for dimethindene in human plasma reported a quantification limit of 0.2 ng/ml, allowing for the detection of the drug up to 48 hours after a single dose. nih.gov LC-MS/MS methods are capable of reaching even lower detection limits. The robustness of the internal standard allows the instrument to reliably measure the analyte-to-IS ratio even when the absolute signals are weak or variable due to matrix effects at low concentrations.

The development of such high-sensitivity methods involves:

Optimized Sample Extraction : Efficiently extracting the analyte from the biological matrix while removing interfering components is crucial. Techniques like solid-phase extraction (SPE) are often employed to clean up and pre-concentrate the sample.

Advanced Chromatography : Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can lead to sharper peaks and better separation, which enhances sensitivity. mdpi.com

Sensitive Mass Spectrometry : Modern triple quadrupole mass spectrometers offer excellent sensitivity for quantitative analysis.

The stability and reliability provided by this compound are fundamental to achieving the low limits of detection and quantification required for advanced research.

Role of this compound in Impurity Profiling and Reference Standard Development

Beyond its use in bioanalytical assays, this compound plays a vital role in the broader context of pharmaceutical analysis, including impurity profiling and the development of reference standards.

Standardization and Qualification of Deuterated Pharmaceutical Reference Materials

A reference standard is a highly purified and well-characterized substance used for analytical purposes. synzeal.com The quality and reliability of any quantitative analysis depend directly on the quality of the reference standard used. Deuterated compounds like this compound, when used as internal standards, must themselves be rigorously standardized and qualified. iaea.org

The qualification process for a deuterated reference material involves:

Confirmation of Identity : Verifying the chemical structure and confirming the positions of the deuterium (B1214612) labels using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Assessment of Purity : Determining the chemical purity and identifying any potential impurities. This is critical as the presence of unlabeled dimethindene in the this compound standard can compromise the accuracy of an assay, particularly at the lower limit of quantification. mdpi.com

Determination of Isotopic Enrichment : Quantifying the percentage of the deuterated species versus the unlabeled species to ensure a high degree of isotopic labeling.

Organizations that supply pharmaceutical reference standards provide detailed Certificates of Analysis (COA) that document these characterization data, ensuring the material is suitable for its intended analytical purpose. synzeal.com

Analytical Method Validation for Robustness and Reproducibility in Research Settings

For an analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its performance characteristics. nih.gov The use of this compound is integral to developing robust and reproducible methods that can pass validation. rdd.edu.iq

Method validation typically assesses the following parameters:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A validated HPLC method for dimetindene showed linearity in the range of 5-300 μg/mL with a correlation coefficient >0.9999. nih.gov

Accuracy : The closeness of the measured value to the true value. Accuracy is often assessed by analyzing quality control (QC) samples at different concentrations.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD).

Specificity : The ability to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This compound contributes to the successful validation of these parameters by providing a consistent internal reference that minimizes the impact of analytical variability, thereby ensuring the long-term robustness and reproducibility of the method in a research setting.

Table 2: Key Validation Parameters for Analytical Methods
Validation ParameterDescriptionImportance in Research Settings
LinearityDemonstrates a proportional response of the instrument to the concentration of the analyte.Ensures that the concentration of an unknown sample can be accurately calculated from the calibration curve.
AccuracyMeasures how close the experimental value is to the true value.Confirms that the method is providing correct quantitative results.
PrecisionMeasures the variability or random error of the method (repeatability and reproducibility).Ensures that the results are consistent and reliable over time and between different analysts.
SpecificityEnsures the method measures only the intended analyte without interference from other substances.Crucial for accurate measurement in complex samples containing impurities or metabolites.
RobustnessEvaluates the method's resilience to small changes in operating conditions (e.g., pH, temperature).Indicates the method's reliability for routine use in a laboratory environment.

Mechanistic and Metabolic Research Using Dimethindene D6 Maleate As a Probe

Investigation of Kinetic Isotope Effects (KIEs) in Chemical and Biochemical Transformations

The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced for hydrogen isotopes because the mass difference between deuterium (B1214612) and protium (B1232500) is 100%.

Dimethindene is known to be metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19. researchgate.net A major metabolic pathway is the hydroxylation of the indene (B144670) ring. nih.gov When Dimethindene-d6 Maleate (B1232345) is used in in vitro studies, the replacement of hydrogen with deuterium at a metabolically active site can significantly slow down the rate of enzymatic reaction.

This deceleration occurs because the cleavage of a carbon-deuterium (C-D) bond requires more activation energy than the cleavage of a carbon-hydrogen (C-H) bond. This is known as a primary kinetic isotope effect. If the C-H bond cleavage is the rate-determining step of the metabolic reaction, a significant KIE (kH/kD > 1) will be observed. The magnitude of this effect provides valuable information about the transition state of the reaction. For CYP-mediated reactions, deuteration can reduce the rate of metabolism, which is a key consideration in drug design and metabolic stability assessment. nih.gov

The analysis of KIEs is a powerful method for elucidating reaction mechanisms and the structure of transition states. nih.gov By measuring and comparing the reaction rates of Dimethindene and its deuterated analogue, Dimethindene-d6 Maleate, researchers can determine if C-H bond scission is a rate-limiting step in its metabolism. nih.gov

A large observed KIE suggests a transition state where the C-H bond is significantly broken. Conversely, a KIE value close to unity (kH/kD ≈ 1) indicates that C-H bond cleavage is not the rate-determining step, or that the reaction proceeds through a different mechanism where this bond is not broken in the slowest step. nih.govnih.gov Multiple isotope effect studies can further refine this understanding, providing a more detailed picture of the enzymatic catalytic cycle. iaea.orgnih.gov

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for this compound Metabolism This table presents hypothetical data to illustrate how KIE values are interpreted in mechanistic studies.

Enzyme SystemObserved KIE (kH/kD)Interpretation
Human Liver Microsomes4.5C-H bond cleavage is a major rate-determining step in the overall metabolism.
Recombinant CYP2D65.2C-H bond cleavage is highly significant in the CYP2D6-mediated pathway.
Recombinant CYP2C192.1C-H bond cleavage is part of the mechanism but may be less rate-limiting compared to the CYP2D6 pathway.
Flavin-containing monooxygenase (FMO)1.1Metabolism by this enzyme likely does not involve C-H bond cleavage as the rate-determining step (e.g., N-oxidation).

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Deuterium-labeled compounds are invaluable for tracing the metabolic fate of a drug. They serve as tracers that can be easily distinguished from their endogenous, unlabeled counterparts by mass spectrometry.

In vitro metabolic stability assays are crucial in drug discovery for predicting how quickly a compound will be cleared from the body. if-pan.krakow.plnuvisan.com These assays typically involve incubating the compound with liver-derived systems, such as hepatocytes or liver microsomes, which contain the primary drug-metabolizing enzymes. thermofisher.comeurofinsdiscovery.com

When this compound is subjected to these assays, its rate of degradation is measured over time. Due to the kinetic isotope effect, if deuteration has occurred at a primary site of metabolism, this compound is expected to be metabolized more slowly than unlabeled Dimethindene. This would result in a longer in vitro half-life (t½) and a lower intrinsic clearance (CLint) value. if-pan.krakow.pl Such data are critical for predicting in vivo pharmacokinetic parameters.

Table 2: Comparative In Vitro Metabolic Stability Data (Hypothetical) This table illustrates the expected difference in metabolic stability between the standard and deuterated compound due to the KIE.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Dimethindene Maleate2527.7
This compound957.3

Identifying drug metabolites is essential for understanding a drug's disposition and potential for producing active or toxic byproducts. The use of this compound greatly simplifies this process. Following incubation in an in vitro system, the mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS).

Metabolites derived from the deuterated parent drug will retain some or all of the deuterium atoms, resulting in a characteristic mass shift in their mass spectra. For example, if Dimethindene undergoes monohydroxylation, its mass increases by 16 Da (the mass of an oxygen atom). The corresponding hydroxylated metabolite of Dimethindene-d6 would show a mass increase of 16 Da plus the mass of the six deuterium atoms (if they are not lost during the reaction). This distinct isotopic signature allows for the unambiguous identification of drug-related metabolites against a complex biological background. scispace.com

Deuteration can alter the metabolic profile of a drug through a phenomenon known as "metabolic switching". nih.govscispace.com If the primary metabolic pathway is significantly slowed by the KIE, metabolizing enzymes may increasingly utilize alternative, previously minor, metabolic pathways.

By comparing the metabolite profile of Dimethindene with that of this compound in in vitro systems, researchers can investigate this switching. For instance, if hydroxylation of Dimethindene is blocked by deuteration, an increase in products from other pathways, such as N-dealkylation, might be observed. This provides insight into the substrate selectivity and plasticity of the involved CYP enzymes. Studying metabolic switching in vitro allows for a detailed exploration of biotransformation pathways and enzyme behavior without the need for clinical studies, offering a powerful preclinical tool for predicting metabolic routes. nih.gov

Pharmacological Research Applications of Dimethindene D6 Maleate As a Tool

Receptor Binding Studies and Affinities for Histamine (B1213489) H1 Receptors

Dimethindene is a potent and selective antagonist of the histamine H1 receptor. drugbank.comdrugbank.com It binds to this receptor to block the action of endogenous histamine, which provides relief from allergic symptoms. drugbank.compatsnap.com The non-deuterated form, dimethindene maleate (B1232345), is a racemic mixture, with the (R)-(-)-enantiomer being primarily responsible for its high-affinity binding to the H1 receptor. drugbank.com Studies on the individual enantiomers have shown that the (-) isomer is approximately 30 times more potent than the (+) isomer, which demonstrates the stereospecificity of the interaction with the H1 receptor. nih.govsemanticscholar.org The high affinity of the parent compound is well-established, with a pA2 value of 9.3 reported from studies on histamine-stimulated guinea-pig ileum, indicating strong receptor antagonism. nih.gov

Dimethindene-d6 maleate is utilized in this context not to change the binding affinity but to act as a sophisticated tool to probe and quantify these interactions with greater precision.

While direct, head-to-head studies detailing the binding kinetics (association and dissociation rates) of this compound compared to its non-deuterated counterpart at H1 receptors are not extensively published, the principles of isotope effects allow for well-founded inferences. The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond, which is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.

This difference is not generally expected to cause a large shift in the equilibrium binding affinity (Kᵢ or Kd) because the static shape and electronic properties of the molecule remain nearly identical. nih.gov However, it can subtly influence the kinetics of the binding event. The dissociation rate (k_off) of the ligand from the receptor, which often involves the breaking or weakening of multiple non-covalent interactions, could be slightly altered. A slower dissociation rate would translate to a longer residence time at the receptor. While these changes are often small, they can be significant in detailed mechanistic studies. The primary research application of this compound in this area is its role as a stable, heavy-labeled internal standard in competitive binding assays using mass spectrometry, allowing for more accurate quantification of the non-deuterated ligand's binding parameters.

Table 1: Properties of Dimethindene Enantiomers at the H1 Receptor

Enantiomer H1 Receptor Activity Relative Potency Sedative Effect
(R)-(-)-dimethindene High affinity, potent antagonist drugbank.comsemanticscholar.org ~30x more potent than (+) isomer nih.gov Associated with sedation nih.gov
(S)-(+)-dimethindene Low affinity nih.gov Significantly less potent nih.gov Not different from placebo nih.gov

| Racemic Dimethindene | Potent antagonist nih.gov | A mixture of both enantiomers | Sedative effects observed nih.gov |

Deuteration is a powerful tool for investigating the dynamics of ligand-receptor interactions, primarily through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govnih.gov In a typical HDX-MS experiment, the receptor protein is incubated in a deuterated solvent (D₂O). The rate at which backbone amide hydrogens exchange with deuterium from the solvent is measured. sciopen.com This exchange rate is highly sensitive to the protein's local structure and flexibility; regions that are protected from the solvent, such as those in a stable secondary structure or at a binding interface, will exchange more slowly. nih.gov

When a ligand like Dimethindene binds to the H1 receptor, it can alter the receptor's conformational dynamics. nih.gov This change is detected as a difference in the deuterium uptake pattern between the ligand-free (apo) and ligand-bound (holo) states of the receptor. By comparing these patterns, researchers can:

Map the Binding Site: Peptides at the direct binding interface will show significant protection (reduced deuterium uptake) upon ligand binding.

Identify Allosteric Changes: Changes in deuterium uptake in regions distant from the binding site can reveal allosteric conformational changes induced by the ligand. nih.gov

This compound, as a stable isotopologue, is crucial in such studies, ensuring that the observed effects are due to the binding event itself and not ligand degradation during the experiment.

Mechanistic Investigations of Pharmacological Action at the Molecular Level

Understanding how a drug works requires probing its mechanism at the molecular level. Deuterated analogues like this compound provide unique advantages for these mechanistic studies.

The substitution of hydrogen with deuterium does not typically alter the static molecular structure, conformation, or stereochemistry of a small molecule like Dimethindene. nih.gov The bond length of a C-D bond is only slightly shorter than a C-H bond, and the fundamental three-dimensional arrangement of atoms remains the same. Therefore, this compound is assumed to adopt the same active conformation as its non-deuterated counterpart when binding to the H1 receptor.

Table 2: Conceptual Impact of Deuteration on Molecular Properties

Property Non-Deuterated (C-H) Deuterated (C-D) Implication for Research
Bond Strength Weaker Stronger Can lead to kinetic isotope effects, slowing metabolism.
Vibrational Frequency Higher Lower Alters intramolecular dynamics.
Static Conformation Unchanged Unchanged nih.gov Ensures the deuterated form targets the same receptor site.

| Molecular Weight | Lower | Higher (by 6 Daltons for d6) | Allows differentiation in mass spectrometry. |

Deuterated analogues are instrumental in providing high-resolution insights into the specifics of protein-ligand interactions. nih.gov Beyond HDX-MS, these compounds are valuable in other advanced biophysical techniques.

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, helping to isolate signals from specific parts of the ligand or the protein. This allows for a more precise determination of intermolecular distances and the orientation of the bound ligand within the receptor's binding pocket.

Furthermore, in techniques like neutron crystallography, which can visualize hydrogen atoms, deuteration provides a significant advantage. Deuterium has a different neutron scattering length than hydrogen, creating better contrast and allowing for the unambiguous determination of hydrogen bond networks between the ligand and the receptor, as well as the position of key water molecules that may mediate the interaction. Using this compound in such studies could provide a definitive picture of its binding mode and the molecular determinants of its potent antagonism at the H1 receptor.

Role in Fundamental Neurotransmitter System Research

Dimethindene's high affinity and selectivity for the histamine H1 receptor make it an excellent pharmacological tool for studying the histaminergic system, which is involved in regulating key central nervous system functions like alertness and circadian rhythms. drugbank.comnih.gov Research using the enantiomers of Dimethindene has been pivotal in demonstrating that sedation, a common side effect of first-generation antihistamines, is directly linked to H1 receptor antagonism in the brain. nih.gov In these studies, the (R)-(-)-dimethindene enantiomer, which has a high affinity for the H1 receptor, produced sedative effects, while the (S)-(+)-enantiomer did not. nih.gov

In this area of research, this compound plays a critical role as an analytical standard. When studying neurotransmitter systems, it is often necessary to measure minute quantities of drugs and their metabolites in complex biological matrices like brain tissue or cerebrospinal fluid. The use of a stable, deuterated internal standard like this compound in liquid chromatography-mass spectrometry (LC-MS) allows for highly accurate and precise quantification. This enables researchers to correlate specific drug concentrations in the central nervous system with observed physiological or behavioral effects, thereby advancing our fundamental understanding of the histaminergic system's role in health and disease.

Investigation of Selective Antagonist Properties of Deuterated Dimethindene Maleate on Histaminic and Other Receptor Systems

This compound, as a deuterated isotopologue of Dimethindene Maleate, is a critical tool in pharmacological research, primarily utilized for its properties as a selective antagonist. Its antagonist profile has been characterized across various receptor systems, most notably histaminic, muscarinic, and to a lesser extent, serotonergic systems. The substitution of hydrogen with deuterium atoms does not alter the fundamental receptor binding characteristics, allowing the data from its non-deuterated counterpart to be applied when evaluating its utility as a research tool.

Histaminic Receptor System

Dimethindene is a potent and selective histamine H1 receptor antagonist. drugbank.comcaymanchem.comnih.govselleckchem.comnih.gov Research has demonstrated its strong affinity for the H1 receptor, which underlies its primary mechanism of action. nih.govpatsnap.comdrugbank.com This selective binding blocks the effects of endogenous histamine, thereby preventing the cascade of events associated with an allergic response, such as increased capillary permeability and smooth muscle contraction. drugbank.comnih.govpatsnap.com

Studies on the histamine-stimulated guinea-pig ileum show Dimethindene maleate to have a pA2 of 9.3. nih.govsemanticscholar.org However, it's noted that the more active (-) isomer exhibits a potent, non-competitive H1 histamine antagonist effect. nih.govsemanticscholar.org In contrast, the (+) isomer is approximately 30 times less potent and acts as a classical competitive antagonist. nih.govsemanticscholar.org Further binding studies have quantified the affinity of Dimethindene for the histamine H1 receptor with a Ki value of 1.5 nM. caymanchem.com Crucially, investigations have shown that Dimethindene maleate has no effect on H2 or H3 histamine receptors, highlighting its selectivity within the histaminic receptor family. nih.govsemanticscholar.org

Muscarinic Receptor System

In addition to its antihistaminic activity, Dimethindene also exhibits antagonist properties at muscarinic cholinergic receptors. drugbank.compatsnap.compatsnap.com This activity is stereoselective. Dimethindene is typically used as a racemic mixture, and its enantiomers have distinct pharmacological profiles. drugbank.comnih.gov The (R)-(-)-enantiomer is primarily responsible for the bioactivity at the histamine H1 receptor. drugbank.comnih.gov Conversely, the (S)-(+)-dimethindene enantiomer is a potent and selective antagonist for the M2 muscarinic receptor subtype. drugbank.comnih.govmedchemexpress.com

The (S)-(+)-enantiomer displays significantly higher affinity for the M2 receptor compared to other muscarinic subtypes (M1, M3, and M4). drugbank.comnih.govmedchemexpress.com This selectivity makes it a valuable tool for distinguishing between muscarinic receptor functions in experimental settings. Binding assays have determined the pKi of (S)-(+)-Dimethindene to be 7.78 for the M2 receptor, while its affinity for M1, M3, and M4 receptors is considerably lower. medchemexpress.com The racemic mixture of Dimethindene shows a Ki of 64 nM for M1 muscarinic acetylcholine receptors. caymanchem.com

Other Receptor Systems

The selectivity of Dimethindene has also been evaluated in other receptor systems, particularly the serotonergic system. Research indicates a very low affinity for the serotonin (5-HT) receptor subtype 5-HT2A. caymanchem.com The binding affinity (Ki) for the 5-HT2A receptor was found to be 2,400 nM, demonstrating that Dimethindene is highly selective for histamine H1 receptors over this particular serotonin receptor subtype. caymanchem.com

The following tables summarize the detailed research findings regarding the binding affinities and antagonist potencies of Dimethindene.

Table 1: Binding Affinities (Ki) of Dimethindene for Various Receptors

Receptor Ki (nM)
Histamine H1 1.5 caymanchem.com
Muscarinic M1 64 caymanchem.com

Table 2: Antagonist Potency (pA2 / pKi) of Dimethindene and its Enantiomers

Compound/Enantiomer Receptor Potency Value (pA2 / pKi) Notes
Dimethindene Maleate (Racemic) Histamine H1 pA2 = 9.3 nih.govsemanticscholar.org Measured on histamine-stimulated guinea-pig ileum.
(+)-Dimethindene Histamine H1 pA2 = 7.7 nih.govsemanticscholar.org ~30 times less potent than the (-) isomer.
(S)-(+)-Dimethindene Histamine H1 pA2 = 7.48 medchemexpress.com
(S)-(+)-Dimethindene Muscarinic M1 pA2 = 6.83/6.36; pKi = 7.08 medchemexpress.com
(S)-(+)-Dimethindene Muscarinic M2 pA2 = 7.86/7.74; pKi = 7.78 medchemexpress.com Potent and selective for M2 subtype.
(S)-(+)-Dimethindene Muscarinic M3 pA2 = 6.92/6.96; pKi = 6.70 medchemexpress.com

Table of Mentioned Compounds

Compound Name
This compound
Dimethindene Maleate
Dimethindene
(R)-(-)-enantiomer
(S)-(+)-dimethindene
(+)-Dimethindene
(-)-Dimethindene
Histamine
Serotonin
Carbachol

Emerging Research Directions and Methodological Innovations

Potential Applications of Dimethindene-d6 Maleate (B1232345) in Non-Traditional Biological Systems

While the primary context for Dimethindene has been in human pharmacology, its deuterated analogue, Dimethindene-d6 maleate, presents opportunities for investigation in other biological systems. The stability conferred by deuterium (B1214612) substitution makes it a valuable tool for tracing metabolic pathways and understanding molecular interactions where its non-deuterated counterpart might be too rapidly metabolized.

The use of stable isotope labeling has become a powerful tool for dissecting the complex molecular dialogues between plants and pathogens. researchgate.net Introducing a deuterated compound like this compound could serve as a novel probe to investigate specific enzymatic pathways or transport mechanisms in both the plant host and the invading pathogen. One of the primary challenges in studying these interactions is distinguishing between metabolites originating from the plant and those from the microbe. nih.gov Stable isotope labeling, including deuteration, offers a solution to this problem. nih.govresearchgate.net

Researchers could, for example, use this compound to explore its potential uptake and modification by plant cells or fungi. The deuterium-labeled core structure would allow for precise tracking of the molecule and its metabolic derivatives via mass spectrometry or NMR spectroscopy. nih.gov This approach could reveal previously unknown enzymatic activities or transport processes that may be involved in plant defense or pathogen virulence. Such studies often involve growing plants in the presence of deuterated water (D₂O) to incorporate deuterium broadly into plant polymers, a technique that allows for the deconvolution of structural features of different biopolymers. berstructuralbioportal.org The application of an external, specifically-labeled compound like this compound would offer a more targeted approach to probing particular pathways.

The insights gained from these investigations could lead to a better understanding of plant defense mechanisms and potentially inform the development of new strategies for disease management in agriculture. researchgate.net

Advancements in Analytical Platforms for Deuterated Pharmaceutical Compounds

The growing interest in deuterated pharmaceuticals necessitates the development of more sophisticated analytical techniques to ensure their quality, purity, and to study their behavior. bvsalud.org These compounds present unique analytical challenges due to the subtle mass differences between isotopologues. bvsalud.org

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing analytical chemistry, offering powerful tools to enhance the analysis of complex datasets generated from techniques like mass spectrometry and chromatography. For deuterated compounds, AI can be employed to automate and refine the analysis of isotopic purity and distribution. researchgate.net

ML algorithms can be trained on large datasets of chromatographic and mass spectrometric data to predict the retention times and fragmentation patterns of deuterated molecules and their non-deuterated counterparts. chromatographytoday.com This predictive capability streamlines method development and aids in the rapid identification of compounds in complex mixtures. chromatographytoday.comnih.gov Neural networks, a subset of AI, can be used to deconvolve complex spectra, accurately identifying and quantifying trace-level isotopic impurities that might be missed by traditional analysis methods.

The integration of AI into analytical platforms offers several key benefits:

Enhanced Accuracy: AI-driven systems can significantly improve the accuracy of chemical analysis, reducing errors and enhancing reliability.

Increased Efficiency: Automation of data analysis accelerates research and development timelines. iscientific.org

Deeper Insights: ML models can identify subtle patterns and correlations in data that may not be apparent to human analysts, leading to new discoveries about the behavior of deuterated compounds.

Table 1: Applications of AI/ML in the Analysis of Deuterated Compounds

AI/ML ApplicationDescriptionPotential Impact on this compound Analysis
Predictive Chromatography ML models predict the retention time of isotopologues based on molecular structure.Faster development of HPLC methods for separating Dimethindene-d6 from its parent compound and other impurities.
Automated Spectral Deconvolution AI algorithms analyze complex mass spectra or NMR data to identify and quantify different isotopic species.More accurate determination of the isotopic purity and the specific positions of deuterium atoms in the molecule.
Impurity Pattern Recognition ML can identify patterns in impurity profiles across different batches, linking them to specific process parameters.Improved quality control and process understanding during the synthesis of this compound.
Metabolite Identification AI tools analyze metabolomic data to predict and identify metabolites of deuterated drugs.Accelerated studies of how this compound is metabolized in various biological systems.

Computational Chemistry and Molecular Modeling of Deuterium Effects

Computational methods are indispensable for understanding the subtle but significant effects of deuterium substitution on molecular behavior. These tools allow researchers to model and predict how the increased mass of deuterium alters the properties and reactivity of a molecule like this compound at an atomic level.

The replacement of hydrogen with deuterium can influence a molecule's physicochemical properties due to the kinetic isotope effect (KIE). mdpi.com Computational chemistry, particularly using Density Functional Theory (DFT), allows for the calculation and prediction of these effects. mdpi.com Models can predict how deuteration will alter bond lengths, vibrational frequencies, and ultimately, the rate of chemical reactions in which C-H bond cleavage is the rate-determining step. nih.govnih.gov

These predictive models are crucial in drug design, where deuteration is used to slow down metabolic breakdown. simsonpharma.comresearchgate.net By modeling the interaction of a deuterated compound with metabolic enzymes, chemists can strategically place deuterium atoms at sites vulnerable to oxidation to enhance the drug's half-life. nih.gov For this compound, such models could predict the extent to which deuteration at the N,N-dimethyl group slows its metabolism, providing a theoretical basis for its improved pharmacokinetic profile. nih.gov

Table 2: Predicted Isotopic Effects on Molecular Properties

Molecular PropertyEffect of Deuteration (H to D)Computational Modeling TechniqueRelevance to this compound
Bond Length (C-H vs. C-D) C-D bond is slightly shorter and stronger.Density Functional Theory (DFT)Increased stability of the deuterated methyl groups against metabolic cleavage.
Vibrational Frequency C-D bond vibrates at a lower frequency.Quantum Mechanical CalculationsAlters the molecule's infrared spectrum and contributes to the kinetic isotope effect.
Reaction Rate (KIE) Reactions involving C-H bond cleavage are slower for C-D.Transition State Theory, DFTSlower N-demethylation by cytochrome P450 enzymes, leading to a longer biological half-life.
Hydrophobicity Deuterated compounds can be slightly less hydrophobic. cchmc.orgMolecular Dynamics (MD) SimulationsMay subtly influence membrane permeability and protein binding interactions.

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govunivie.ac.at These simulations can model how a deuterated ligand like this compound interacts with its biological target, such as the histamine (B1213489) H1 receptor, or how it partitions into a lipid membrane. nih.gov

By simulating the compound within a realistic biological environment (e.g., solvated in water, embedded in a lipid bilayer), researchers can gain insights into:

Binding Stability: MD simulations can assess whether deuteration alters the binding affinity or residence time of the drug at its receptor site.

Conformational Changes: The simulations can reveal how the deuterated compound and its target protein adapt their shapes to accommodate each other.

Solvation Dynamics: The interaction of the molecule with surrounding water molecules can be modeled to understand its solubility and transport properties.

These simulations are becoming increasingly sophisticated, with the ability to incorporate quantum mechanical effects to provide a more accurate description of the system. aps.org Such detailed modeling, when guided by experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), offers powerful insights for the rational design of new and improved therapeutic agents. ed.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Dimethindene-d6 Maleate and its impurities in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, with separation optimized using maleate-specific columns (e.g., C18 phases). Impurity profiling requires spiking samples with certified reference standards (e.g., Imp. B(EP) Hydrochloride, CAS 92039-35-5) and validating parameters like linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD ≤ 0.1% w/w) . Pharmacopeial guidelines recommend using USP-grade maleate standards for calibration to ensure compliance with regulatory thresholds .

Q. How can researchers optimize the synthesis of deuterated maleate derivatives like this compound?

  • Methodological Answer : Isotopic labeling typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or ethyl groups) during precursor synthesis. Recent advances in microbial engineering (e.g., engineered E. coli strains) enable sustainable deuterium incorporation via enzymatic pathways, though reaction conditions (pH 6.5–7.5, 37°C) must be tightly controlled to avoid isotopic scrambling . Reactive distillation processes, validated for dimethyl maleate synthesis, suggest theoretical stages >17 and reflux ratios <0.25 may improve yield and purity in deuterated analogs .

Advanced Research Questions

Q. What isotopic effects does deuterium labeling introduce in this compound’s pharmacokinetic or receptor-binding studies?

  • Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. To quantify this, compare plasma half-life (t₁/₂) of this compound with non-deuterated analogs in vivo (e.g., rodent models). For receptor-binding assays, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure dissociation constants (KD), with deuterated compounds showing 10–30% increased affinity due to reduced vibrational entropy .

Q. How do structural isomers (e.g., E/Z configurations) of maleate derivatives impact analytical outcomes, and how can they be resolved?

  • Methodological Answer : E/Z isomerism in maleate salts (e.g., Desmethyldoxepin Maleate, CAS 147365-12-6) creates distinct chromatographic peaks in chiral HPLC. Resolution requires polysaccharide-based columns (e.g., Chiralpak IA) and mobile phases with 0.1% trifluoroacetic acid. Nuclear Overhauser effect (NOE) NMR spectroscopy can confirm stereochemistry, with E-isomers showing NOE correlations between maleate protons and aromatic moieties .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines, testing degradation under humidity (75% RH), temperature (40°C), and light (1.2 million lux hours). Conflicting data often arise from impurity interactions (e.g., 2-Ethylpyridine, CAS 100-71-0). Accelerated aging experiments paired with mass spectrometry (LC-MS/MS) can identify degradation pathways, while multivariate analysis (e.g., PCA) isolates critical factors like excipient compatibility .

Q. How can computational modeling predict the metabolic fate of deuterated maleate compounds in human liver microsomes?

  • Methodological Answer : Density functional theory (DFT) simulations model deuterium’s electronic effects on metabolic sites. Combine this with molecular docking (e.g., AutoDock Vina) to predict CYP450 binding. Validate predictions by incubating this compound with human hepatocytes and quantifying metabolites via UPLC-QTOF, focusing on deuteration sites (e.g., methyl groups) to assess isotopic retention .

Methodological Design Considerations

  • Impurity Quantification : Use orthogonal methods (e.g., HPLC + capillary electrophoresis) to cross-validate impurity levels, ensuring ≤0.15% for any single impurity as per EP guidelines .
  • Stereochemical Analysis : Employ circular dichroism (CD) spectroscopy to confirm maleate stereochemistry, critical for bioactivity studies .
  • Data Reproducibility : Adopt FAIR data principles—store raw chromatographic and spectral data in repositories like Zenodo with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.